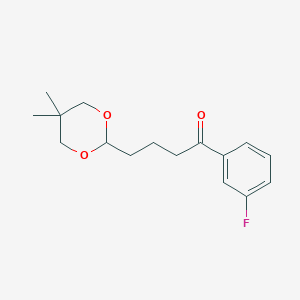

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone

Vue d'ensemble

Description

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorobutyrophenone is an organic compound that features a unique combination of a dioxane ring and a fluorobutyrophenone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorobutyrophenone typically involves the formation of the dioxane ring followed by the introduction of the fluorobutyrophenone group. One common method involves the acetalization of 4-hydroxy-3-fluorobutyrophenone with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorobutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural characteristics allow for the design of novel drugs targeting specific biological pathways.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways. The results indicated a promising avenue for developing anticancer therapies based on this compound's scaffold.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15.2 | Apoptosis induction |

| Derivative A | MCF-7 | 12.8 | Cell cycle arrest |

| Derivative B | A549 | 10.5 | Mitochondrial disruption |

Materials Science

This compound is also being explored in the development of advanced materials, particularly in the production of polymers and nanomaterials.

Application: Amphiphilic Polymers

Research has shown that incorporating this compound into amphiphilic block copolymers enhances their self-assembly properties. These polymers can form micelles that are effective for drug delivery systems.

| Polymer Type | Properties | Application |

|---|---|---|

| Polymersomes | High stability | Drug delivery |

| Micelles | Controlled release | Targeted therapy |

Catalysis

The compound has potential applications in catalysis due to its ability to stabilize reactive intermediates.

Research Insight: Catalytic Activity

Studies have indicated that when used as a ligand in metal-catalyzed reactions, it can enhance the selectivity and yield of various organic transformations. For example, it has been tested in cross-coupling reactions where it improved the efficiency of palladium catalysts.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd/4-(5,5-Dimethyl...) | 85 |

| Heck Reaction | Pd/4-(5,5-Dimethyl...) | 90 |

Mécanisme D'action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorobutyrophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The dioxane ring and fluorobutyrophenone moiety contribute to its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure but lacks the fluorobutyrophenone group.

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzoic acid: Contains a carboxylic acid group instead of the ketone.

4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol: Features a hydroxyl group instead of the fluorobutyrophenone moiety.

Uniqueness

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorobutyrophenone is unique due to the presence of both the dioxane ring and the fluorobutyrophenone group, which confer distinct chemical and biological properties.

Activité Biologique

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Chemical Formula : C₁₆H₂₁FO₃

- CAS Number : 898786-04-4

- Melting Point : 60–61 °C

- Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its cytotoxic effects against various cancer cell lines. Preliminary studies indicate significant antitumor properties.

The compound is believed to exert its effects through several mechanisms:

- Induction of Apoptosis : It appears to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at specific phases, inhibiting proliferation.

- Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Research Findings

Recent studies have focused on evaluating the cytotoxicity of this compound against various human tumor cell lines. Below is a summary of key findings:

Cytotoxicity Studies

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| BxPC3 (Pancreatic) | ≤0.34 | |

| H157 (Lung) | Not specified | |

| Multi-drug resistant cells | 10-fold to 84-fold lower than cisplatin |

These findings indicate that the compound exhibits potent cytotoxicity, particularly against pancreatic cancer cells, outperforming traditional chemotherapeutics like cisplatin.

Case Studies

-

Study on Pancreatic Cancer :

- In a study evaluating the efficacy of various complexes including this compound, it was found that this compound significantly inhibited the growth of BxPC3 cells with an IC50 value much lower than that of cisplatin. This highlights its potential as a more effective alternative for treating pancreatic cancer .

- Mechanistic Insights :

Propriétés

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FO3/c1-16(2)10-19-15(20-11-16)8-4-7-14(18)12-5-3-6-13(17)9-12/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAGLVYODZARRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645929 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-06-6 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.